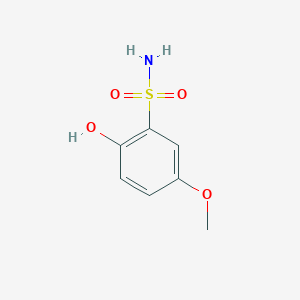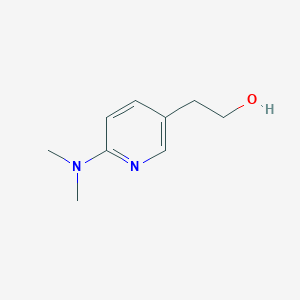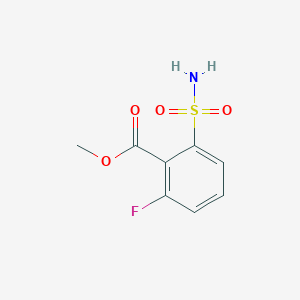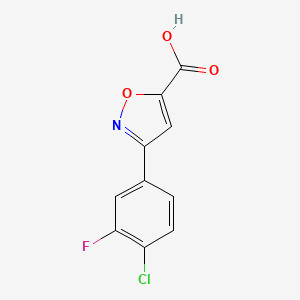
3-(4-Chloro-3-fluorophenyl)isoxazole-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-chloro-3-fluorophenyl)-1,2-oxazole-5-carboxylic acid is a chemical compound that belongs to the class of oxazole carboxylic acids It is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, which is attached to an oxazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chloro-3-fluorophenyl)-1,2-oxazole-5-carboxylic acid typically involves the following steps:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors such as α-haloketones and nitriles under basic conditions.
Introduction of the phenyl ring: The phenyl ring with chloro and fluoro substituents can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated oxazole compound in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of 3-(4-chloro-3-fluorophenyl)-1,2-oxazole-5-carboxylic acid may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to scale up the production efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-chloro-3-fluorophenyl)-1,2-oxazole-5-carboxylic acid can undergo various chemical reactions, including:
Substitution reactions: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Oxidation and reduction: The oxazole ring can be subjected to oxidation or reduction under appropriate conditions to yield different derivatives.
Esterification and amidation: The carboxylic acid group can react with alcohols or amines to form esters or amides, respectively.
Common Reagents and Conditions
Palladium catalysts: Used in coupling reactions such as Suzuki-Miyaura.
Bases: Such as sodium hydroxide or potassium carbonate, used in cyclization and substitution reactions.
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate, used in oxidation reactions.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride, used in reduction reactions.
Major Products
The major products formed from these reactions include various substituted oxazole derivatives, esters, amides, and other functionalized compounds that can be further utilized in different applications.
Wissenschaftliche Forschungsanwendungen
3-(4-chloro-3-fluorophenyl)-1,2-oxazole-5-carboxylic acid has several scientific research applications:
Medicinal chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Material science: It can be used in the development of novel materials with specific properties such as conductivity or fluorescence.
Biological studies: It can be used to study the interactions of oxazole derivatives with biological targets.
Wirkmechanismus
The mechanism of action of 3-(4-chloro-3-fluorophenyl)-1,2-oxazole-5-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the chloro and fluoro substituents can influence the compound’s binding affinity and specificity, affecting its overall biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-chloro-4-fluorophenylboronic acid
- 4-chloro-3-fluorophenylboronic acid
- 3-chloro-4-fluorobenzeneboronic acid
Uniqueness
3-(4-chloro-3-fluorophenyl)-1,2-oxazole-5-carboxylic acid is unique due to the combination of the oxazole ring and the specific substitution pattern on the phenyl ring. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C10H5ClFNO3 |
|---|---|
Molekulargewicht |
241.60 g/mol |
IUPAC-Name |
3-(4-chloro-3-fluorophenyl)-1,2-oxazole-5-carboxylic acid |
InChI |
InChI=1S/C10H5ClFNO3/c11-6-2-1-5(3-7(6)12)8-4-9(10(14)15)16-13-8/h1-4H,(H,14,15) |
InChI-Schlüssel |
LWFMPFVTVQJLGD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1C2=NOC(=C2)C(=O)O)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


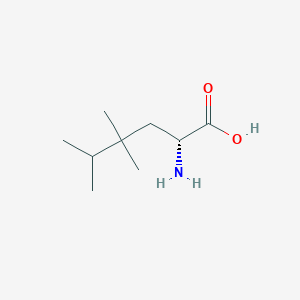
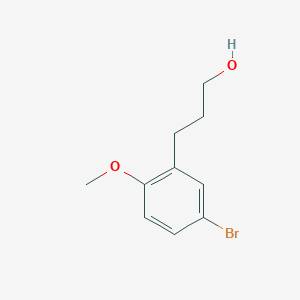
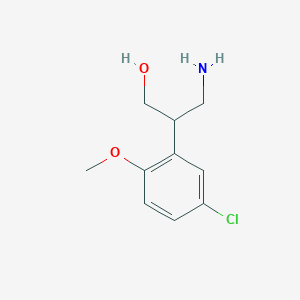

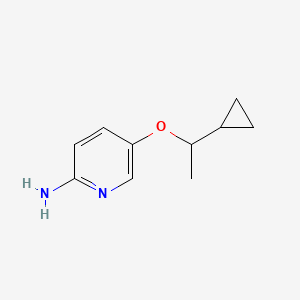
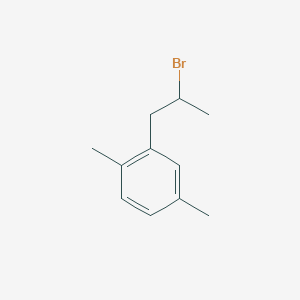

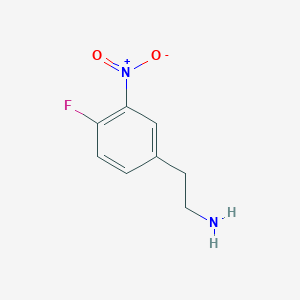
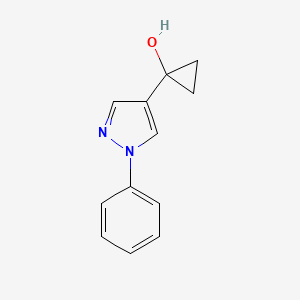
![methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-methylbutanoate](/img/structure/B13612548.png)

